2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Catalog No.
S3312796
CAS No.
42497-46-1
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

CAS Number

42497-46-1

Product Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16)

InChI Key

QFLIXPBSNSYURJ-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a heterocyclic building block derived from 2,3,4,9-tetrahydro-1H-carbazole (THC). Its core structure, featuring a partially saturated carbazole ring system, is a common motif in medicinal chemistry and materials science. The defining feature for procurement is the carboxylic acid group at the 1-position, which provides a specific, reactive handle for further synthetic modifications and significantly alters the polarity and handling properties compared to the parent THC amine.

Substituting this compound with its parent amine, 2,3,4,9-tetrahydro-1H-carbazole (THC), is inefficient for many synthetic routes as it would necessitate a separate, often complex, carboxylation step to introduce the required functional group. Using an ester derivative, such as a methyl or ethyl ester, requires an additional hydrolysis step if the free acid is the desired intermediate for subsequent reactions like amide coupling. The carboxylic acid at the C-1 position serves as a crucial handle for classical chiral resolution, a capability absent in the parent THC, making substitution unfeasible for processes requiring enantiomerically pure downstream products.

Enables Classical Chiral Resolution for Enantiopure Synthesis

The carboxylic acid functionality is the critical handle that enables the resolution of enantiomers through the formation of diastereomeric salts with a chiral base. This method is a standard, scalable industrial process for accessing enantiomerically pure compounds. In contrast, the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, lacks an acidic proton suitable for forming such salts, preventing resolution by this direct and cost-effective method.

Evidence DimensionFeasibility of Classical Chiral Resolution
Target Compound DataAmenable to diastereomeric salt formation with chiral bases (e.g., brucine, (S)-1-phenylethylamine).
Comparator Or Baseline2,3,4,9-Tetrahydro-1H-carbazole (Parent Amine): Not amenable to classical resolution via this method as it lacks the required acidic functional group.
Quantified DifferenceQualitative but absolute: Enables a key purification and separation process that is otherwise unavailable.
ConditionsStandard organic process chemistry conditions for diastereomeric salt formation and crystallization.

For any application requiring a specific enantiomer, this compound is a necessary precursor for cost-effective chiral resolution, unlike its parent amine.

Direct Precursor for Bioactive Tetrahydrocarbazole Scaffolds in Medicinal Chemistry

The tetrahydrocarbazole core is a privileged scaffold investigated for various therapeutic areas, including anticonvulsant activity. The carboxylic acid at the C-1 position provides a direct and versatile point for chemical modification to build out libraries of potential drug candidates. This avoids multi-step routes that would be required if starting from the unfunctionalized parent compound, streamlining the discovery and development process for novel anticonvulsant agents and other therapeutics.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataProvides a direct C-1 functional handle for derivatization (e.g., amide coupling, esterification, reduction).
Comparator Or Baseline2,3,4,9-Tetrahydro-1H-carbazole: Requires initial C-1 functionalization (e.g., Friedel-Crafts acylation, formylation, or lithiation/carboxylation) before similar derivatization can occur.
Quantified DifferenceReduces the number of synthetic steps, improving overall yield and reducing process complexity and cost.
ConditionsStandard synthetic organic chemistry transformations.

This compound offers a more direct, efficient, and cost-effective starting point for synthesizing libraries of bioactive compounds based on the tetrahydrocarbazole scaffold.

Key Starting Material for Enantiopure Pharmaceutical Intermediates

This compound is the logical choice for synthetic campaigns targeting single-enantiomer drugs or advanced intermediates. Its carboxylic acid group facilitates scalable, cost-effective chiral resolution via diastereomeric salt crystallization, a process not available to the unfunctionalized tetrahydrocarbazole parent.

Scaffold for Medicinal Chemistry Programs Targeting CNS Disorders

As a direct precursor, this acid is well-suited for the efficient synthesis and exploration of structure-activity relationships (SAR) in drug discovery programs. The tetrahydrocarbazole framework is a known pharmacophore in agents with anticonvulsant properties, and the C-1 acid provides a reliable anchor point for library generation.

XLogP3

2.5

Dates

Last modified: 08-19-2023

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